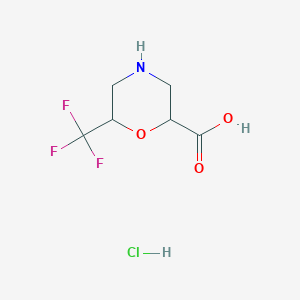

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

6-(trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)4-2-10-1-3(13-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDSAPXHCGGMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)C(F)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride typically involves the introduction of the trifluoromethyl group into the morpholine ring. One common method is through the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more potent and selective. This compound has been investigated as a potential pharmacophore in several drug candidates:

- Anticancer Agents: Research indicates that derivatives of 6-(trifluoromethyl)morpholine-2-carboxylic acid exhibit significant activity against various cancer cell lines. For instance, compounds similar to this have shown increased potency in targeting specific cellular pathways involved in cancer proliferation and survival .

- Neurological Disorders: The morpholine structure is often associated with compounds that exhibit neuroprotective effects. Preliminary studies suggest that modifications of this compound could lead to new treatments for neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of 6-(trifluoromethyl)morpholine-2-carboxylic acid have been explored extensively:

- Bacterial Inhibition: Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it has shown significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

- Fungal Activity: The compound also displays antifungal properties, particularly against strains such as Candida albicans. Its efficacy in inhibiting fungal growth suggests potential applications in treating fungal infections .

Case Study 1: Anticancer Activity

In a series of experiments evaluating the cytotoxic effects of various derivatives, compounds derived from 6-(trifluoromethyl)morpholine-2-carboxylic acid were shown to induce apoptosis in cancer cells. For instance, treatment with one derivative resulted in a significant increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins in HeLa cells, leading to enhanced cell death compared to controls .

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of the compound revealed that specific derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for development into new antibiotics for resistant strains .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the morpholine ring can facilitate interactions with biological membranes, improving the compound’s cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Trifluoromethylbenzene: A compound with a trifluoromethyl group attached to a benzene ring.

Trifluoromethylpyridine: A pyridine ring substituted with a trifluoromethyl group.

Trifluoromethylphenol: A phenol derivative with a trifluoromethyl group.

Uniqueness

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride is unique due to the presence of both a morpholine ring and a carboxylic acid group, which provide distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

6-(Trifluoromethyl)morpholine-2-carboxylic acid; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can significantly influence the compound's interaction with biological targets. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of 6-(Trifluoromethyl)morpholine-2-carboxylic acid; hydrochloride has been explored primarily in the context of antibacterial properties and enzyme inhibition. The compound's structure allows it to interact with various biological molecules, making it a candidate for therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that morpholine derivatives, including those containing trifluoromethyl groups, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 6-(Trifluoromethyl)morpholine-2-carboxylic acid have shown efficacy against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Efficacy of Morpholine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7a | S. aureus | <0.03125 µg/mL |

| 7h | E. coli | 1–4 µg/mL |

| 7g | A. baumannii | 1–4 µg/mL |

| 7i | Enterobacter cloacae | 16 µg/mL |

The above table summarizes MIC values obtained from studies on various morpholine derivatives, indicating their potent antibacterial properties against clinically relevant pathogens .

The mechanism by which 6-(Trifluoromethyl)morpholine-2-carboxylic acid exerts its biological effects primarily involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, allowing for better interaction with target proteins or enzymes. Studies have shown that modifications in the morpholine ring can lead to variations in biological activity, underscoring the importance of SAR in drug design.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl substitution | Increased lipophilicity |

| Morpholine ring alterations | Variable potency against bacteria |

Research indicates that specific substitutions on the morpholine ring can either enhance or diminish antibacterial activity, highlighting the need for careful design in drug development .

Case Studies

- Dual Inhibitors of Bacterial Topoisomerases : A study focused on dual inhibitors derived from morpholine structures demonstrated potent antibacterial activity against over 100 strains of multi-drug resistant bacteria. The lead compound showed excellent solubility and low protein binding, suggesting favorable pharmacokinetic properties .

- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of various fluorinated compounds, including those similar to 6-(Trifluoromethyl)morpholine-2-carboxylic acid, against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). Results indicated moderate cytotoxicity with IC50 values around 86 μM for some derivatives .

Q & A

What are the established synthetic methodologies for 6-(Trifluoromethyl)morpholine-2-carboxylic acid hydrochloride, and what factors influence yield optimization?

Level: Basic

Answer: The synthesis typically involves multi-step reactions under controlled conditions. Key steps include cyclization of precursor molecules and introduction of the trifluoromethyl group. Reagents such as sodium hydride or potassium carbonate are used as bases, with solvents like dichloromethane or acetonitrile ensuring solubility. Temperature control (e.g., maintaining 0–25°C) is critical to avoid side reactions. Yield optimization depends on reagent stoichiometry, solvent polarity, and reaction time, with purification via column chromatography or recrystallization .

How do structural modifications at the morpholine ring’s 4- and 6-positions influence biological activity compared to analogs?

Level: Advanced

Answer: Substituent positioning significantly impacts pharmacological profiles. For example, replacing the trifluoromethyl group at position 6 with a methyl group (as in 4,6-dimethylmorpholine-2-carboxylic acid hydrochloride) reduces steric hindrance, altering binding affinity to enzymes like cyclooxygenase. Comparative studies using radioligand assays or enzyme inhibition assays can quantify these effects. Computational docking (e.g., AutoDock Vina) using structural data (SMILES/InChI) helps predict interactions .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structure?

Level: Basic

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments and confirms trifluoromethyl presence. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity. Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Infrared (IR) spectroscopy confirms functional groups like carboxylic acid .

How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

Level: Advanced

Answer: Contradictions may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Systematic validation includes:

- Replicating assays under standardized conditions (e.g., 37°C, pH 7.4).

- Testing against purified enzyme isoforms (e.g., COX-1 vs. COX-2).

- Using positive controls (e.g., indomethacin for COX inhibition) and statistical analysis (ANOVA) to confirm significance .

What computational strategies predict the compound’s interaction with central nervous system (CNS) targets?

Level: Advanced

Answer: Molecular docking (e.g., Schrödinger Suite) using the compound’s 3D structure (InChIKey: YJPKFFBPYOQFGA-UHFFFAOYSA-N) identifies binding poses in targets like serotonin transporters. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with activity .

What are the critical handling considerations to ensure compound stability during experiments?

Level: Basic

Answer: Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture (use desiccants) and strong acids/bases. For aqueous solutions, prepare fresh and buffer at pH 6–7 to prevent hydrolysis. Use gloves and fume hoods to mitigate inhalation risks .

How can reaction parameters be optimized to minimize by-product formation during synthesis?

Level: Advanced

Answer: Design of Experiments (DoE) evaluates factors like temperature, solvent polarity, and catalyst loading. For example, reducing reaction temperature from 25°C to 0°C decreases aldol condensation by-products. Solvent screening (e.g., THF vs. DCM) identifies optimal dielectric constants. Monitoring via thin-layer chromatography (TLC) and quenching intermediates at critical timepoints improves selectivity .

What role does the trifluoromethyl group play in enhancing metabolic stability?

Level: Advanced

Answer: The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes due to strong C-F bonds. In vitro microsomal stability assays (e.g., rat liver microsomes) quantify half-life improvements. Comparative studies with non-fluorinated analogs show enhanced pharmacokinetic profiles in preclinical models .

Which in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

Level: Basic

Answer: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure nitric oxide (NO) inhibition. ELISA assays quantify cytokine suppression (e.g., TNF-α, IL-6). Compare IC₅₀ values against reference drugs (e.g., dexamethasone) to benchmark efficacy .

How can chiral purity be ensured during synthesis of stereoisomers?

Level: Advanced

Answer: Employ asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Recrystallization with chiral resolving agents (e.g., tartaric acid) improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.